Glutamylcysteyllysine is a tripeptide composed of the amino acids glutamic acid, cysteine, and lysine. While the provided data does not directly discuss Glutamylcysteyllysine, it does provide insights into the effects of related dipeptides, particularly those derived from beta-endorphin processing, such as Glycyl-L-glutamine (Gly-L-Gln) and its analogs. These peptides have been shown to have various physiological effects, including modulation of immune function, neurotrophic actions, and influences on drug addiction and withdrawal12456.
Glycyl-L-glutamine, a dipeptide derived from beta-endorphin, has been found to inhibit cardiorespiratory depression induced by beta-endorphin when administered intracerebroventricularly (i.c.v.) to rats. This suggests a neuromodulatory role for Gly-L-Gln, as it does not produce significant variations in mean arterial pressure (MAP) or heart rate (HR) when injected alone1. Additionally, Gly-L-Gln has been shown to exert a dose-dependent bidirectional modulation of immune function, enhancing lymphocyte response at low doses and causing immunosuppression at higher doses2. Furthermore, Gly-L-Gln has been implicated in the inhibition of morphine-induced conditioned place preference, tolerance, dependence, and withdrawal, indicating its potential role in modulating opioid receptor-mediated pathways4.
Glycylglycine and delta-Aminovaleric acid have been studied for their anticonvulsant activity, which is thought to be related to their role as substrates for gamma-glutamyl transferase, thereby affecting glutamine exchange in amino acid transport and potentially increasing gamma-aminobutyric acid (GABA) levels in the brain3.
The immunoregulatory actions of Gly-L-Gln have been evaluated, showing that it can enhance the response of human lymphocytes to Phytohemaglutinin (PHA) induced blastogenesis at low concentrations, while higher concentrations result in immunosuppression2.
Glycyl-glutamine has been found to inhibit the rewarding effects of both morphine and nicotine, as well as attenuate withdrawal symptoms in dependent rats. This suggests that Gly-L-Gln and its derivatives could be potential therapeutic agents for drug addiction and withdrawal management46.
Glycyl-L-glutamine has also been shown to have a direct neurotrophic action, maintaining acetylcholinesterase and butyrylcholinesterase levels in the preganglionically denervated superior cervical ganglion of the cat. This indicates that Gly-L-Gln may have potential applications in neurotrophic therapy5.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2